molecular formula C10H13F2NO B6590042 3-(benzyloxy)-2,2-difluoropropan-1-amine CAS No. 2137662-92-9

3-(benzyloxy)-2,2-difluoropropan-1-amine

Cat. No.: B6590042
CAS No.: 2137662-92-9
M. Wt: 201.21 g/mol
InChI Key: XDAIBZPLXYPXQY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-difluoropropan-1-amine is a fluorinated aliphatic amine featuring a benzyloxy substituent at the third carbon and two fluorine atoms at the second carbon. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine and benzyl groups.

Properties

CAS No.

2137662-92-9

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2,2-difluoro-3-phenylmethoxypropan-1-amine

InChI

InChI=1S/C10H13F2NO/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2

InChI Key

XDAIBZPLXYPXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Difluoro Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines or other derivatives.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution of the difluoro groups can yield a variety of substituted amines.

Scientific Research Applications

3-(Benzyloxy)-2,2-difluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the difluoro groups can modulate its reactivity and stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(benzyloxy)-2,2-difluoropropan-1-amine with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Features CAS Number
This compound C₁₀H₁₂F₂NO 215.21 (calc.) -OCH₂C₆H₅, -F (C2) High lipophilicity, fluorinated backbone Not provided
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine HCl C₅H₁₂ClF₂NO₂S 243.67 -SO₂C₂H₅, -F (C2) Sulfonyl group enhances polarity Not provided
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine C₁₀H₁₃F₃N₂ 218.22 -CF₃ (C2), -NHCH₂C₆H₅ Trifluoromethyl group, aromatic amine 270253-11-7
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃BrFN 246.12 -Br, -F (aromatic), -C(CH₃)₂NH₂ Aromatic halogenation, branched alkyl 1539067-46-3

Key Observations:

  • In contrast, trifluoromethyl groups (e.g., in CAS 270253-11-7) introduce stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .
  • Aromatic vs. Aliphatic Amines : Compounds like 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine exhibit planar aromatic rings, enabling interactions with biological targets (e.g., receptors), unlike the aliphatic backbone of the target compound .

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